methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers
CAS No.: 2703781-81-9
Cat. No.: VC11556882
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703781-81-9 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl 2-(3-aminocyclohexyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H |
| Standard InChI Key | BMQLEIPIDXBXCX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1CCCC(C1)N.Cl |
Introduction
Chemical Structure and Stereochemical Complexity
Diastereomer Identification
Diastereomers of methyl 2-(3-aminocyclohexyl)acetate hydrochloride differ in physical and chemical properties, such as melting points, solubility, and reactivity. For instance, the cis and trans configurations of the 4-hydroxy cyclohexyl group in related compounds (e.g., mitofusin activators) demonstrate distinct biological activities, underscoring the importance of stereochemistry in functionality . Preparative chiral HPLC is commonly employed to separate diastereomers, ensuring purity for research applications.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2703781-81-9 |
| Molecular Formula | |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl 2-(3-aminocyclohexyl)acetate; hydrochloride |
| SMILES | COC(=O)CC1CCCC(C1)N.Cl |
| Purity | 95% |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically begins with esterification of 3-hydroxycyclohexaneacetic acid using methanol in the presence of an acid catalyst (e.g., HCl). This step forms the methyl ester while preserving stereochemistry. Subsequent aminolysis introduces the amino group, followed by hydrochloride salt formation. Industrial-scale production often employs continuous flow reactors to optimize yield (≥80%) and minimize side reactions.
Challenges in Stereochemical Control
Achieving precise stereochemical control remains a key challenge. For example, in the synthesis of mitofusin activators, the trans-4-hydroxy cyclohexyl isomer (13B) exhibited superior biological activity compared to its cis counterpart (13A), highlighting the critical role of stereochemistry in drug design . Similar principles apply to methyl 2-(3-aminocyclohexyl)acetate hydrochloride, where diastereomer separation is essential for targeted applications.
Physical and Chemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol. Stability studies indicate decomposition temperatures above 150°C, making it suitable for high-temperature reactions.
Reactivity Profile
The amino group participates in nucleophilic reactions, enabling functionalization via acylation or alkylation. The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Research Findings and Biological Activity
Comparative Analysis with Analogues
Compared to ethyl (1-aminocyclohexyl)acetate hydrochloride, the methyl ester derivative exhibits higher metabolic stability due to reduced susceptibility to esterase-mediated hydrolysis . This property enhances its suitability for in vivo applications.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing mitofusin activators, which promote mitochondrial fusion and show promise in treating Charcot-Marie-Tooth disease type 2A (CMT2A) . Its stereochemical versatility allows for tuning interactions with biological targets.
Peptidomimetic Design
The cyclohexyl moiety mimics proline residues in peptides, enabling the development of peptidomimetics with enhanced bioavailability and resistance to enzymatic degradation.
Future Directions and Research Gaps
Stereoselective Synthesis
Developing catalytic asymmetric synthesis methods could streamline diastereomer production, reducing reliance on costly separation techniques.
In Vivo Pharmacokinetics
Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate therapeutic potential. Preliminary data from related compounds suggest oral bioavailability and central nervous system penetration .
Target Identification
High-throughput screening and molecular docking studies could identify specific biological targets, enabling rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume